molecular formula C12H7Cl2N3O3S B8441189 1-(p-Chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole

1-(p-Chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole

Cat. No.: B8441189
M. Wt: 344.2 g/mol
InChI Key: VGRXAHXMIDCTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(p-Chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole is a useful research compound. Its molecular formula is C12H7Cl2N3O3S and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7Cl2N3O3S

Molecular Weight

344.2 g/mol

IUPAC Name

(6-chlorobenzotriazol-1-yl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C12H7Cl2N3O3S/c13-8-1-4-10(5-2-8)21(18,19)20-17-12-7-9(14)3-6-11(12)15-16-17/h1-7H

InChI Key

VGRXAHXMIDCTNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)ON2C3=C(C=CC(=C3)Cl)N=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 1 N aqueous sodium hydroxide (300 ml) is dissolved 1-hydroxy-6-chloro-1,2,3-benzotriazole (38 g) and thereto is added ether (100 ml). To the solution is added dropwise p-chlorobenzenesulfonyl chloride (57 g) with stirring under ice-cooling during 15 minutes, and the mixture is stirred at the same temperature for 70 minutes. The reaction mixture is extracted with ethyl acetate. The extract is washed with a saturated aqueous sodium hydrogen carbonate and water in order and dried over anhydrous magnesium sulfate. After drying, the solvent is distilled off, and the resulting crystals are recrystallized from benzene-petroleum ether to give 1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole (70.5 g), melting point: 125°-127° C. Infrared spectrum (Nujor): 1190, 1085 cm-1.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.